MQ02-439
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Overview
Description
MQ02-439 is a novel highly potent and selective 5-HT2C agonist.
Scientific Research Applications
Medication Quantification and Assessment
Medication Quantification Scale (MQS) : The MQS is a tool developed to quantify medication regimens in chronic pain populations. The latest version, MQS III, includes updated detriment weights determined by surveying physician members of the American Pain Society. This scale is crucial in quantifying aspects like drug class, dosage, and risk, thus aiding in clinical and research applications for chronic nonmalignant pain management (Harden et al., 2005).
Minimal Clinical Important Difference for MQS III : Research on MQS III has also focused on determining the minimal clinically important difference in medication quantification for patients with specific conditions like failed back surgery syndrome. This helps in evaluating treatment success and assessing changes in medication regimens (Goudman et al., 2020).
Internal Validation of MQS III : The MQS III underwent internal validation using a chronic pain population, demonstrating its effectiveness as a unitary clinical and research outcome tool (Gallizzi et al., 2008).
Drug Interaction and Metabolism
Pharmacokinetic and Pharmacodynamic Interactions : Studies have investigated the interactions between various drugs, including MQ-related compounds, focusing on their pharmacokinetic and pharmacodynamic profiles. These studies are crucial in understanding how MQ compounds interact with other medications, which is essential for safe and effective drug therapy (Na-Bangchang et al., 2000).
Drug Metabolism Effects : Research has also delved into how MQ compounds affect hepatic drug metabolism, providing insights into their influence on the metabolic pathways of other drugs (Rivière & Back, 1985).
Application in Specific Conditions
Anticonvulsant Effects : In a different context, studies have explored the potential anticonvulsant effects of MQ compounds, which could open new avenues for the treatment of epilepsy and related disorders (Sahu et al., 2012).
properties
Product Name |
MQ02-439 |
---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.329 |
IUPAC Name |
1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C17H17NO/c1-19-15-7-6-11-8-9-18-14-10-12-4-2-3-5-13(12)17(15)16(11)14/h2-7,14,18H,8-10H2,1H3 |
InChI Key |
MHHVBPCYYCUVPT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C2CCNC3CC4=CC=CC=C4C1=C23 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MQ02-439; MQ02 439; MQ02439 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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